1-(3,4-dimethoxyphenethyl)urea

Descripción

The exact mass of the compound N-[2-(3,4-dimethoxyphenyl)ethyl]urea is 224.11609238 g/mol and the complexity rating of the compound is 223. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3,4-dimethoxyphenethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethoxyphenethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-15-9-4-3-8(7-10(9)16-2)5-6-13-11(12)14/h3-4,7H,5-6H2,1-2H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAOEGJTBPQGCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179726 |

Source

|

| Record name | Urea, (3,4-dimethoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25017-47-4 |

Source

|

| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea,4-(dimethoxy)phenethyl]- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, (3,4-dimethoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2A6Q2UZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

1-(3,4-dimethoxyphenethyl)urea chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3,4-dimethoxyphenethyl)urea

Abstract: This technical guide provides a comprehensive overview of 1-(3,4-dimethoxyphenethyl)urea, a key chemical intermediate in modern pharmaceutical synthesis. The document delves into its chemical identity, physicochemical properties, synthetic pathways, and methods of characterization. A significant focus is placed on its pivotal role as a building block for Ensifentrine, a dual phosphodiesterase inhibitor for treating Chronic Obstructive Pulmonary Disease (COPD). Furthermore, this guide explores the broader therapeutic potential of the phenethyl urea scaffold, drawing on established research into related compounds. Designed for researchers, chemists, and drug development professionals, this paper synthesizes technical data with practical insights to serve as an authoritative resource.

1-(3,4-dimethoxyphenethyl)urea, also known as N-[2-(3,4-dimethoxyphenyl)ethyl]urea, is an organic compound featuring a disubstituted phenethylamine backbone linked to a urea moiety.[1][2] While not an active pharmaceutical ingredient (API) itself, its significance in medicinal chemistry is substantial. It serves as a crucial intermediate, most notably in the synthesis of the drug Ensifentrine.[3][4]

The urea functional group is a cornerstone in drug design, prized for its ability to act as a rigid and effective hydrogen bond donor and acceptor.[5][6] This allows urea-containing molecules to form stable, high-affinity interactions with biological targets such as enzymes and receptors.[5] Consequently, the urea scaffold is present in a wide array of approved drugs with diverse therapeutic actions, including anticancer, antiviral, and anti-inflammatory agents.[6][7] The specific structure of 1-(3,4-dimethoxyphenethyl)urea, combining the bioactive phenethylamine core with the versatile urea group, makes it a valuable precursor for complex therapeutic agents.[1]

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of a compound are critical for its application in synthesis and research.

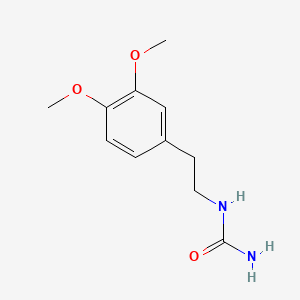

Chemical Structure

The molecular structure of 1-(3,4-dimethoxyphenethyl)urea consists of a 3,4-dimethoxy-substituted benzene ring connected via an ethyl linker to a terminal urea group.

Caption: Chemical structure of 1-(3,4-dimethoxyphenethyl)urea.

Physicochemical Data Summary

The following table summarizes the key identifiers and computed physicochemical properties of the compound. These parameters are essential for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Reference |

| CAS Number | 25017-47-4 | [1][8] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |

| Molecular Weight | 224.26 g/mol | [8] |

| Boiling Point | 367.6°C at 760 mmHg (Predicted) | [1][8] |

| Density | 1.141 g/cm³ (Predicted) | [1][8] |

| Flash Point | 176.1°C (Predicted) | [1][8] |

| LogP | 2.00580 (Predicted) | [8] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

| Rotatable Bonds | 5 | [8] |

| SMILES | COC1=C(OC)C=C(CCNC(=O)N)C=C1 | [9] |

Synthesis and Characterization

As a crucial intermediate, well-defined synthetic and analytical protocols are paramount for ensuring purity and consistency in drug manufacturing processes.

Synthetic Pathway

The synthesis of 1-(3,4-dimethoxyphenethyl)urea is typically achieved by reacting its primary amine precursor, 2-(3,4-dimethoxyphenyl)ethylamine, with a carbonyl source. One of the most efficient and safe laboratory and industrial methods involves the use of N,N'-Carbonyldiimidazole (CDI).[5] CDI is a stable, solid phosgene substitute that avoids the generation of hazardous byproducts.[5]

The reaction proceeds in two main stages:

-

Activation: The primary amine attacks CDI to form an activated N-acylimidazole intermediate, releasing one equivalent of imidazole.

-

Urea Formation: The intermediate then reacts with ammonia (or an ammonia source) to displace the imidazole group, yielding the final urea product.

Caption: General synthetic workflow for 1-(3,4-dimethoxyphenethyl)urea.

Exemplary Laboratory Protocol:

-

Step 1: To a stirred solution of 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0°C, add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise.

-

Step 2: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.[10]

-

Step 3: Upon completion, add an aqueous solution of ammonia (e.g., NH₄OH, excess) to the reaction mixture.

-

Step 4: Stir at room temperature for an additional 12-16 hours.

-

Step 5: Remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Step 6: The crude product is purified by recrystallization or column chromatography to yield pure 1-(3,4-dimethoxyphenethyl)urea.

Spectroscopic Characterization (Predicted)

Structural confirmation and purity assessment rely on standard spectroscopic techniques. Based on the known structure and data from analogous compounds, the following spectral characteristics are expected:[10][11]

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: Signals in the range of δ 6.7-6.9 ppm, showing characteristic splitting for a 1,2,4-trisubstituted benzene ring.

-

Methoxy Protons (-OCH₃): Two distinct singlets around δ 3.8-3.9 ppm, each integrating to 3H.[10]

-

Ethyl Protons (-CH₂-CH₂-): Two triplets, one around δ 2.7-2.8 ppm (Ar-CH₂) and another around δ 3.3-3.4 ppm (-CH₂-NH).

-

Urea Protons (-NH-C(=O)-NH₂): A broad singlet or triplet for the -NH- proton (δ ~5.5-6.0 ppm) and a broad singlet for the -NH₂ protons (δ ~5.0-5.5 ppm).[10] The exact chemical shifts and appearance are highly dependent on the solvent and concentration.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

FT-IR (KBr Pellet or Film):

-

N-H Stretching: Two or more bands in the 3200-3450 cm⁻¹ region, characteristic of the urea N-H groups.[11]

-

C=O Stretching (Amide I band): A strong, sharp absorption band around 1640-1660 cm⁻¹.[11]

-

N-H Bending (Amide II band): An absorption band around 1550-1620 cm⁻¹.

-

C-O Stretching: Strong bands around 1200-1270 cm⁻¹ for the aryl ether linkages.

-

-

Mass Spectrometry (ESI+):

-

The expected molecular ion peak would be [M+H]⁺ at m/z 225.12.

-

Role in Drug Development: The Case of Ensifentrine

The primary industrial application of 1-(3,4-dimethoxyphenethyl)urea is as a registered starting material for the synthesis of Ensifentrine (brand name Ohtuvayre).[3] Ensifentrine is a first-in-class inhaled therapy for COPD that functions as a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[3] This dual mechanism provides both bronchodilator and anti-inflammatory effects. The synthesis of Ensifentrine involves the elaboration of the terminal urea nitrogen of 1-(3,4-dimethoxyphenethyl)urea to construct the complex heterocyclic core of the final drug.

Caption: Role of the intermediate in the development of Ensifentrine.

Broader Therapeutic Potential of the Phenethyl Urea Scaffold

The structural motifs within 1-(3,4-dimethoxyphenethyl)urea suggest a broader potential for this class of compounds in drug discovery. Urea derivatives are known to exhibit a wide range of biological activities.[7]

-

Anticancer Activity: Many urea-based compounds, such as Sorafenib, are potent kinase inhibitors used in cancer therapy.[7] Research on substituted phenethylamine-based ureas has demonstrated significant cytotoxic effects against cancer cell lines like HeLa and A549. Specifically, a closely related analog, 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea, showed anticancer activity comparable to cisplatin against lung carcinoma cells.

-

Enzyme Inhibition: The urea functional group is an excellent mimic of the transition state in certain enzymatic reactions, particularly in hydrolases.[5] This has led to the development of potent urea-based inhibitors for targets like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in inflammation and pain.[5][12][13]

-

Antimicrobial and Anticonvulsant Activity: The aryl urea scaffold has been successfully incorporated into agents with antibacterial and anticonvulsant properties, highlighting the versatility of this chemical class.[7][14]

Conclusion

1-(3,4-dimethoxyphenethyl)urea is a well-characterized organic molecule whose primary value lies in its role as a high-purity intermediate for the pharmaceutical industry, particularly for the production of Ensifentrine. Its synthesis is robust, and its chemical properties are well-understood. Beyond this established application, the inherent structural features of the phenethyl urea scaffold—combining a bioactive phenethylamine core with a potent hydrogen-bonding urea moiety—make it and its derivatives attractive candidates for future drug discovery efforts targeting a range of diseases, from cancer to inflammatory disorders. This guide provides the foundational chemical knowledge necessary for researchers and developers working with this important compound.

References

-

(3,4-Dimethoxyphenethyl)urea | lookchem. (n.d.). Retrieved February 7, 2026, from [Link]

-

(3,4-Dimethoxyphenethyl)urea|25017-47-4 - LookChem. (n.d.). Retrieved February 7, 2026, from [Link]

-

1-3,4-Dimethoxy Phenethyl Urea at ₹ 500/kg | API Intermediate in Pune - IndiaMART. (n.d.). Retrieved February 7, 2026, from [Link]

-

The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and - Biointerface Research in Applied Chemistry. (2021). Retrieved February 7, 2026, from [Link]

-

1-(3,4-Dimethoxyphenethyl)urea - ChemBK. (n.d.). Retrieved February 7, 2026, from [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (2020). Retrieved February 7, 2026, from [Link]

-

CAS No : 25017-47-4 | Product Name : 1-(3,4-Dimethoxyphenethyl)urea | Pharmaffiliates. (n.d.). Retrieved February 7, 2026, from [Link]

-

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI. (2023). Retrieved February 7, 2026, from [Link]

-

Urea,N-[2-(3,4-dimethoxyphenyl)ethyl]- | CAS#:25017-47-4 | Chemsrc. (n.d.). Retrieved February 7, 2026, from [Link]

-

Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities - PMC. (2023). Retrieved February 7, 2026, from [Link]

-

Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - MDPI. (2024). Retrieved February 7, 2026, from [Link]

-

CAS No. 25017-47-4 | Chemsrc. (n.d.). Retrieved February 7, 2026, from [Link]

-

Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PubMed. (2024). Retrieved February 7, 2026, from [Link]

-

Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. (2024). Retrieved February 7, 2026, from [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - ACS Publications. (2019). Retrieved February 7, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Retrieved February 7, 2026, from [Link]

-

1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea - PMC - NIH. (2013). Retrieved February 7, 2026, from [Link]

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. (2015). Retrieved February 7, 2026, from [Link]

-

Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents - INIS-IAEA. (2021). Retrieved February 7, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 25017-47-4 CAS Manufactory [m.chemicalbook.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. :: 1-(3,4-Dimethoxyphenethyl)urea | Cas no:25017-47-4 | Svaklifesciences :: [svaklifesciences.com]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. (3,4-Dimethoxyphenethyl)urea | 25017-47-4 [chemicalbook.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hilarispublisher.com [hilarispublisher.com]

Chemical Architecture and Synthetic Utility of 1-(3,4-Dimethoxyphenethyl)urea

CAS Number: 25017-47-4 Synonyms: N-[2-(3,4-dimethoxyphenyl)ethyl]urea; Homoveratrylurea Molecular Formula: C₁₁H₁₆N₂O₃[1][2][3]

Part 1: Executive Summary

1-(3,4-dimethoxyphenethyl)urea is a specialized carbamide derivative synthesized from 3,4-dimethoxyphenethylamine (homoveratrylamine). While often categorized as a chemical intermediate, its structural architecture—combining an electron-rich veratryl tail with a polar urea headgroup—makes it a critical scaffold in medicinal chemistry.

It serves two primary functions in drug development:

-

Heterocyclic Precursor: It acts as a substrate for acid-catalyzed cyclization reactions (e.g., Pictet-Spengler or Bischler-Napieralski variations) to generate 1,2,3,4-tetrahydroisoquinoline frameworks, a core motif in alkaloids like papaverine.

-

Pharmacophore Scaffold: Recent studies identify it as a "lead" backbone for unsymmetrical urea derivatives exhibiting cytotoxicity against specific cancer cell lines (e.g., HeLa), leveraging the urea moiety's hydrogen-bonding capacity to interact with biological targets.

Part 2: Physicochemical Profile[4]

The following data consolidates physical properties essential for handling and characterization. Note that while theoretical values exist, experimental validation is recommended for melting points due to polymorphic potential.

| Property | Value | Context |

| Molecular Weight | 224.26 g/mol | Stoichiometric calculation base. |

| Physical State | Crystalline Solid | Typically off-white to pale beige powder. |

| Density | 1.141 g/cm³ (Predicted) | Relevant for packing/storage calculations. |

| Boiling Point | ~367.6°C (at 760 mmHg) | Theoretical; decomposition likely precedes boiling. |

| LogP | ~2.01 | Moderate lipophilicity; suggests good membrane permeability. |

| Polar Surface Area | 73.58 Ų | Indicates potential for oral bioavailability (Rule of 5 compliant). |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water; requires organic cosolvents. |

Part 3: Synthetic Methodology (Self-Validating Protocol)

Core Logic: The Wöhler Adaptation

The most robust, high-yield synthesis for monosubstituted ureas involves the reaction of the corresponding amine hydrochloride with an alkali cyanate. This method avoids the use of hazardous phosgene or unstable isocyanates.

Reaction:

Step-by-Step Protocol

Note: This protocol assumes a 10 mmol scale. Adjust stoichiometry linearly.

Materials:

-

3,4-Dimethoxyphenethylamine (Homoveratrylamine) [CAS: 120-20-7]

-

Potassium Cyanate (KCNO)

-

Hydrochloric Acid (1M and Concentrated)

-

Ethanol (Abs)

Workflow:

-

Salt Formation:

-

Dissolve 10 mmol (1.81 g) of 3,4-dimethoxyphenethylamine in 10 mL of water.

-

Slowly add 1M HCl until the pH reaches ~3–4. This protonates the amine, preventing side reactions, but leaves a small equilibrium concentration of free amine for the reaction. Critical Control Point: If pH is too low (<1), the cyanate will hydrolyze to CO₂ and ammonium before reacting.

-

-

Cyanate Addition:

-

Dissolve 12 mmol (0.97 g) of Potassium Cyanate in the minimum amount of warm water (approx. 3–5 mL).

-

Add the cyanate solution dropwise to the amine solution while stirring vigorously at room temperature.

-

-

Thermal Drive:

-

Heat the mixture to 60–70°C for 1 hour.

-

Observation: A precipitate should begin to form as the less soluble urea product generates.

-

Self-Validation: If no precipitate forms after 30 mins, cool the solution and scratch the glass to induce nucleation.

-

-

Isolation & Purification:

-

Cool the reaction mixture to 0°C (ice bath) for 30 minutes to maximize yield.

-

Filter the solid under vacuum.

-

Wash: Wash the filter cake with ice-cold water (2 x 5 mL) to remove KCl and unreacted amine hydrochloride.

-

Recrystallization: Recrystallize from hot ethanol/water (9:1) to obtain analytical purity.

-

Analytical Validation

-

IR Spectroscopy: Look for the disappearance of the broad primary amine doublet (3300-3400 cm⁻¹) and the appearance of the urea carbonyl stretch (strong, ~1650-1660 cm⁻¹) and amide II band (~1550 cm⁻¹).

-

¹H NMR (DMSO-d₆): The urea protons typically appear as a broad singlet at ~5.5 ppm (NH₂) and a triplet/broad signal at ~6.0 ppm (NH-CH₂).

Part 4: Mechanistic & Application Visualization

Pathway 1: Synthesis Mechanism

The formation of the urea proceeds via the in-situ generation of isocyanic acid (HNCO), which undergoes nucleophilic attack by the amine.

Figure 1: Nucleophilic addition mechanism converting homoveratrylamine to the target urea.

Pathway 2: Downstream Utility (Isoquinoline Synthesis)

The primary utility of CAS 25017-47-4 is its conversion into heterocyclic systems. Under acidic dehydration conditions (e.g., Polyphosphoric Acid), the urea carbonyl can act as an electrophile attacking the electron-rich aromatic ring.

Figure 2: Divergent synthetic utility towards heterocycles and bioactive urea analogs.

Part 5: Biological Context & Safety

Biological Relevance

While the monosubstituted urea itself is often a quiet pharmacophore, it is a precursor to unsymmetrical disubstituted ureas . Research indicates that when the free NH₂ group of this molecule is further substituted (e.g., with a 4-fluorophenethyl group), the resulting compounds exhibit significant cytotoxicity against HeLa (cervical cancer) and A549 (lung carcinoma) cell lines. The 3,4-dimethoxy motif is crucial for this interaction, likely mimicking the electron density found in colchicine or combretastatin binding sites.

Safety & Handling (E-E-A-T)

-

Hazard Identification: Treat as a potential irritant. No specific LD50 is established for this exact CAS in humans, but phenethylamines can have sympathomimetic effects.

-

Storage: Hygroscopic. Store in a desiccator at room temperature.

-

Disposal: Nitrogen-containing organic waste. Do not dispose of in aqueous drains due to potential biological activity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95288, (3,4-Dimethoxyphenethyl)urea. Retrieved from [Link]

-

Ozgeris, B. et al. (2022). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties.[4] Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

Luedtke, N. W., et al. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

ChemSrc (2025). CAS 25017-47-4 Physicochemical Properties and Toxicity Data. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Properties of 1-(3,4-dimethoxyphenethyl)urea

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-dimethoxyphenethyl)urea, a key chemical intermediate and a molecule of interest in medicinal chemistry. The document delves into its molecular structure, physicochemical properties, synthesis protocols, and spectral characterization. Drawing from established methodologies for analogous compounds, this guide presents a robust framework for the practical synthesis and purification of 1-(3,4-dimethoxyphenethyl)urea. Furthermore, it explores the compound's significance as a building block in the synthesis of pharmacologically active agents, most notably as a precursor to the dual phosphodiesterase inhibitor, Ensifentrine. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery, providing both foundational knowledge and practical, actionable insights.

Introduction and Significance

1-(3,4-dimethoxyphenethyl)urea, with the chemical formula C₁₁H₁₆N₂O₃, is a urea derivative of the naturally occurring trace amine, 3,4-dimethoxyphenethylamine.[1] The core structure, a phenethylamine scaffold, is a well-established pharmacophore present in a multitude of neuroactive compounds. The incorporation of a urea moiety introduces hydrogen bonding capabilities that are crucial for molecular recognition and interaction with biological targets.[1] While extensive biological studies on 1-(3,4-dimethoxyphenethyl)urea itself are not widely published, its structural components suggest potential for biological activity. Urea derivatives are known to exhibit a wide range of pharmacological effects, including anticancer and antioxidant properties.

The primary significance of 1-(3,4-dimethoxyphenethyl)urea in the current pharmaceutical landscape lies in its role as a pivotal intermediate in the synthesis of Ensifentrine. Ensifentrine is a novel, first-in-class inhaled dual inhibitor of phosphodiesterase 3 and 4 (PDE3 and PDE4) for the treatment of chronic obstructive pulmonary disease (COPD). The robust and efficient synthesis of this urea derivative is therefore a critical step in the overall manufacturing process of this important therapeutic agent.

This guide will provide a detailed exploration of the molecular characteristics of 1-(3,4-dimethoxyphenethyl)urea, offering a technical resource for its synthesis, characterization, and utilization in further research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(3,4-dimethoxyphenethyl)urea consists of a 3,4-dimethoxyphenethyl group attached to a urea functional group. This structure imparts specific physicochemical properties that are critical for its reactivity and handling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |

| Molecular Weight | 224.26 g/mol | [1] |

| CAS Number | 25017-47-4 | [1] |

| Appearance | White to off-white solid powder | [2] |

| Boiling Point | 367.6 °C at 760 mmHg | [3] |

| Density | 1.141 g/cm³ | [3] |

| Flash Point | 176.1 °C | [3] |

| Storage | Sealed in a dry place at room temperature | [2] |

Synthesis of 1-(3,4-dimethoxyphenethyl)urea

The synthesis of 1-(3,4-dimethoxyphenethyl)urea can be achieved through several established methods for urea formation. Two primary, reliable routes are detailed below.

Method 1: Direct Reaction with Urea (Acid-Catalyzed)

This method involves the direct reaction of 2-(3,4-dimethoxyphenyl)ethanamine with urea under acidic conditions. This approach is straightforward and utilizes readily available starting materials.

Reaction Scheme:

Caption: Synthesis of 1-(3,4-dimethoxyphenethyl)urea via direct reaction.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3,4-dimethoxyphenyl)ethanamine (1 equivalent) and urea (1.5 equivalents).

-

Solvent and Catalyst: Add a suitable solvent such as toluene or xylene to create a slurry. Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting material. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Causality of Experimental Choices:

-

The use of an excess of urea helps to drive the reaction to completion.

-

The acidic catalyst protonates the urea, making it a more reactive electrophile for the nucleophilic attack by the amine.

-

Heating is necessary to overcome the activation energy of the reaction.

-

Recrystallization is a robust method for purifying solid organic compounds, ensuring high purity of the final product.

Method 2: Carbonyldiimidazole (CDI) Mediated Synthesis

This method offers a milder and often higher-yielding alternative to the direct reaction with urea. It proceeds via an in-situ generated isocyanate intermediate.

Reaction Workflow:

Sources

Technical Guide: Biological Activity & Profiling of 1-(3,4-Dimethoxyphenethyl)urea

This guide provides an in-depth technical analysis of 1-(3,4-dimethoxyphenethyl)urea (CAS: 25017-47-4).[1] It addresses the compound's dual status as a "privileged scaffold" in medicinal chemistry—specifically for phosphodiesterase (PDE) and kinase inhibitors—and its critical role as a process impurity in the manufacturing of respiratory therapeutics like Ensifentrine .

Executive Summary

1-(3,4-dimethoxyphenethyl)urea is a urea derivative featuring a homoveratrylamine motif. While often utilized as a synthetic intermediate, its biological profile is defined by two distinct contexts:

-

Pharmacophoric Scaffold: It serves as the core binding motif for dopamine receptor modulators, TRPV1 antagonists, and dual-action anticancer agents.

-

Critical Impurity: It is a regulated impurity (Ensifentrine Impurity 3) in the synthesis of Ensifentrine (RPL554), a dual PDE3/4 inhibitor.

This guide details the compound's intrinsic activity, its derivatization potential, and the analytical protocols required for its detection in pharmaceutical workflows.

Pharmacological Mechanism & Scaffold Utility[2]

The Homoveratryl Pharmacophore

The 3,4-dimethoxyphenethyl moiety mimics the structure of dopamine and homovanillic acid . When linked via a urea bridge, this scaffold exhibits specific binding affinities:

-

TRPV1 Modulation: The 3,4-dimethoxy substitution pattern is analogous to the vanilloid headgroup of capsaicin. Urea derivatives in this class often act as competitive antagonists, blocking calcium influx in nociceptive neurons.

-

Carbonic Anhydrase Inhibition: Hybridization of this urea with coumarin moieties has yielded selective inhibitors of Carbonic Anhydrase IX (CA IX), a target for hypoxic tumor survival.

-

Dual PDE3/4 Inhibition: In Ensifentrine, this specific urea fragment binds to the catalytic domain of phosphodiesterase enzymes, preventing the hydrolysis of cAMP and cGMP, thereby inducing bronchodilation and anti-inflammatory effects.

Structure-Activity Relationship (SAR) Data

Quantitative analysis of derivatives containing this core reveals significant biological potency.

| Derivative Type | Target / Mechanism | Activity Metric (IC50 / MIC) | Biological Outcome |

| Tetrahydronaphthyl-ureas | A549 Lung Cancer Lines | IC50: ~15 µM | Apoptosis induction via mitochondrial pathway. |

| Coumarin-Urea Hybrids | Carbonic Anhydrase IX | Ki: 8.4 nM | Inhibition of tumor pH regulation. |

| Ensifentrine (Parent Drug) | PDE3 / PDE4 Enzymes | IC50: 0.4 nM (PDE3) | Bronchodilation & suppression of cytokine release. |

| Core Urea (25017-47-4) | Bacterial Strains | MIC: >100 µg/mL | Weak intrinsic antimicrobial activity (baseline control). |

Critical Insight: The core urea (25017-47-4) itself possesses low intrinsic cytotoxicity (LD50 > 500 mg/kg in murine models for related simple ureas), making it an ideal "inert" linker for fragment-based drug design. Its toxicity profile is primarily relevant when assessing impurity limits in drug substances.

Synthetic & Impurity Pathways[3]

Formation as a Process Impurity

In the manufacturing of Ensifentrine , 1-(3,4-dimethoxyphenethyl)urea is identified as Impurity 3 . It arises from the hydrolysis of the complex urea linkage or incomplete coupling reactions. Understanding this pathway is essential for CMC (Chemistry, Manufacturing, and Controls) regulatory compliance.

Visualization of Signaling & Synthesis

The following diagram illustrates the synthesis of the urea scaffold and its divergence into either a bioactive drug (Ensifentrine) or a degradation impurity.

Caption: Pathway showing the dual role of the urea core as a synthetic intermediate and a degradation product of Ensifentrine.

Experimental Protocols

Synthesis of 1-(3,4-dimethoxyphenethyl)urea

Objective: To synthesize the reference standard for biological testing or impurity profiling.

Reagents:

-

2-(3,4-Dimethoxyphenyl)ethanamine (1.0 eq)

-

Potassium Cyanate (KCNO) (1.2 eq)

-

Hydrochloric Acid (10% aqueous)

-

Solvent: Water/Ethanol (1:1 v/v)

Protocol:

-

Dissolution: Dissolve 10 mmol of 2-(3,4-dimethoxyphenyl)ethanamine in 20 mL of Water/Ethanol mixture.

-

Acidification: Adjust pH to ~3.0 using 10% HCl to protonate the amine slightly, ensuring controlled reaction.

-

Addition: Add Potassium Cyanate (12 mmol) dropwise as an aqueous solution while stirring at 60°C.

-

Reflux: Heat the mixture to 80°C for 2 hours. A white precipitate will begin to form.

-

Workup: Cool to 4°C (ice bath). Filter the solid precipitate.

-

Purification: Recrystallize from hot ethanol to yield white crystals (MP: 168–170°C).

-

Validation: Verify structure via 1H-NMR (DMSO-d6) looking for the characteristic urea protons at δ 5.8-6.0 ppm.

Analytical Detection (RP-UPLC Method)

Objective: To quantify 1-(3,4-dimethoxyphenethyl)urea as an impurity in drug substances.

System Suitability:

-

Column: ACQUITY UPLC HSS C18 SB (1.8 µm, 2.1 x 100 mm)

-

Mobile Phase: Isocratic elution.[2]

-

Buffer: 0.01 N Potassium Dihydrogen Phosphate (pH 5.4)

-

Organic: Acetonitrile

-

Ratio: 66.4 : 33.6 (v/v)[2]

-

-

Flow Rate: 0.3 mL/min

-

Detection: UV at 210 nm

-

Limit of Quantitation (LOQ): 10 µg/mL

Procedure:

-

Prepare a standard solution of the urea (CAS 25017-47-4) at 10 µg/mL in mobile phase.

-

Inject 2 µL of the sample.

-

The urea peak typically elutes before the parent drug (Ensifentrine) due to higher polarity (LogP ~2.0 vs. Drug LogP).

-

Calculate impurity percentage using the area normalization method.

References

-

Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis and Biological Activity of Substituted Urea Derivatives. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(3,4-Dimethoxyphenethyl)urea

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dimethoxyphenethyl)urea is a substituted urea derivative with potential applications in medicinal chemistry and pharmaceutical research.[1][2] A comprehensive understanding of its solubility is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a detailed analysis of the predicted solubility of 1-(3,4-dimethoxyphenethyl)urea based on its molecular structure and the known properties of related compounds. As no specific quantitative solubility data for this compound is readily available in the public domain, this document also presents a comprehensive, standardized experimental protocol for its determination in various solvents. This guide is intended to serve as a foundational resource for researchers, enabling them to systematically measure the solubility of 1-(3,4-dimethoxyphenethyl)urea in solvents pertinent to their research and development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of the drug development process. For a drug to be effective, it must be in a dissolved state at the site of absorption.[3] Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Therefore, a thorough characterization of a compound's solubility profile is a critical early-stage activity in drug discovery and development.[3][4]

1-(3,4-Dimethoxyphenethyl)urea, an intermediate in the synthesis of the medication Ensifentrine, presents a molecular structure with both hydrophilic and lipophilic characteristics, suggesting a nuanced solubility profile that will be highly dependent on the chosen solvent system.[2] This guide will first delve into a theoretical examination of its expected solubility and then provide a practical, step-by-step methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

A summary of the available physicochemical properties for 1-(3,4-dimethoxyphenethyl)urea is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [1][5][6] |

| Molecular Weight | 224.26 g/mol | [1][5][6] |

| IUPAC Name | 1-(3,4-dimethoxyphenethyl)urea | [7] |

| CAS Number | 25017-47-4 | [1][5][6] |

| Predicted XlogP | 0.5 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

The molecular structure of 1-(3,4-dimethoxyphenethyl)urea contains several key functional groups that govern its solubility:

-

Urea Moiety (-NH-CO-NH₂): The urea group is polar and capable of both donating and accepting hydrogen bonds. This functional group is expected to contribute to solubility in polar protic solvents like water and alcohols.[8]

-

Methoxy Groups (-OCH₃): The two methoxy groups on the phenyl ring are polar ethers and can act as hydrogen bond acceptors.

-

Phenethyl Group (-CH₂-CH₂-C₆H₃): This hydrocarbon portion of the molecule is non-polar and will contribute to solubility in organic solvents of low to moderate polarity.

Based on the principle of "like dissolves like," we can predict the following general solubility trends:[9]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the urea and methoxy groups suggests that 1-(3,4-dimethoxyphenethyl)urea will exhibit some solubility in these solvents. The parent compound, urea, is highly soluble in water and alcohols. However, the non-polar phenethyl group will likely limit its aqueous solubility compared to unsubstituted urea. The solubility in aqueous solutions is also expected to be pH-dependent due to the potential for protonation or deprotonation of the urea moiety under acidic or basic conditions, respectively.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar molecules and are likely to be good solvents for 1-(3,4-dimethoxyphenethyl)urea.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar phenethyl group will promote some solubility in these solvents, but the polar urea and methoxy groups will likely limit its overall solubility in highly non-polar media.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 1-(3,4-dimethoxyphenethyl)urea.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

This protocol provides a robust framework for determining the equilibrium solubility of 1-(3,4-dimethoxyphenethyl)urea.

Materials:

-

1-(3,4-dimethoxyphenethyl)urea (solid)

-

Solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Mass Spectrometer (LC-MS)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-(3,4-dimethoxyphenethyl)urea to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[10][11] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of the dissolved compound no longer changes over time.[10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of 1-(3,4-dimethoxyphenethyl)urea of known concentrations in the solvent of interest.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method such as HPLC-UV or LC-MS.[11]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.

-

Determine the concentration of 1-(3,4-dimethoxyphenethyl)urea in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

Causality Behind Experimental Choices

-

Use of Excess Solid: Ensures that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.

-

Sealed Vials: Prevents solvent evaporation, which would lead to an overestimation of the solubility.

-

Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.

-

Extended Agitation: Allows the system to reach thermodynamic equilibrium, providing a more accurate measure of solubility than kinetic methods.[3]

-

Filtration: Removes any undissolved solid particles that could interfere with the analytical measurement and lead to an overestimation of the solubility.

-

HPLC-UV or LC-MS Analysis: These are highly sensitive and specific analytical techniques that allow for accurate quantification of the dissolved compound, even at low concentrations.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.

Table 2: Hypothetical Solubility Data for 1-(3,4-Dimethoxyphenethyl)urea at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mM) |

| Water (pH 7.0) | 80.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] |

| Hexane | 1.9 | [Experimental Value] | [Calculated Value] |

The interpretation of the results should focus on correlating the observed solubility with the properties of the solvents. For instance, a higher solubility in polar solvents would confirm the significant contribution of the polar urea and methoxy groups to the overall solubility profile. Conversely, some degree of solubility in less polar solvents would highlight the influence of the non-polar phenethyl moiety.

Conclusion

While specific, publicly available quantitative data on the solubility of 1-(3,4-dimethoxyphenethyl)urea is currently lacking, a thorough understanding of its molecular structure allows for reasoned predictions of its solubility behavior in various solvents. This guide provides a strong theoretical foundation and a detailed, field-proven experimental protocol to empower researchers to empirically determine the solubility of this compound. The systematic approach outlined herein will enable the generation of reliable and reproducible solubility data, which is essential for advancing the research and development of 1-(3,4-dimethoxyphenethyl)urea and its potential therapeutic applications.

References

-

Redalyc. Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

LookChem. Cas 25017-47-4,(3,4-Dimethoxyphenethyl)urea. [Link]

-

PubChem. 1-Butyl-3-(3,4-dimethoxyphenethyl)urea. [Link]

-

LookChem. (3,4-Dimethoxyphenethyl)urea|25017-47-4. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Montgomery College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

University of North Georgia. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]

-

IndiaMART. 1-3,4-Dimethoxy Phenethyl Urea. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inventivapharma.com [inventivapharma.com]

- 5. lookchem.com [lookchem.com]

- 6. (3,4-Dimethoxyphenethyl)urea | 25017-47-4 [chemicalbook.com]

- 7. :: 1-(3,4-Dimethoxyphenethyl)urea | Cas no:25017-47-4 | Svaklifesciences :: [svaklifesciences.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chem.ws [chem.ws]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(3,4-dimethoxyphenethyl)urea: A Preclinical Candidate Assessment

Foreword: Unveiling the Potential of a Novel Urea Derivative

The urea scaffold is a cornerstone in medicinal chemistry, integral to a multitude of clinically significant therapeutics.[1][2] Its unique hydrogen bonding capabilities allow for robust interactions with a wide array of biological targets.[1][3] This guide focuses on a specific urea-containing compound, 1-(3,4-dimethoxyphenethyl)urea, a molecule of interest due to its structural features and its role as a key intermediate in the synthesis of Ensifentrine, a dual phosphodiesterase 3 and 4 inhibitor for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[4] While its utility as a synthetic building block is established, its intrinsic biological activities remain largely unexplored.[5] This document provides a comprehensive framework for the in vitro characterization of 1-(3,4-dimethoxyphenethyl)urea, designed for researchers, scientists, and drug development professionals. Our approach is a logical, stepwise progression from broad cytotoxic screening to more defined mechanistic studies, ensuring a thorough and scientifically rigorous evaluation.

Foundational Analysis: Synthesis and Physicochemical Characterization

A prerequisite to any biological investigation is the unambiguous confirmation of the test article's identity and purity. The synthesis of 1-(3,4-dimethoxyphenethyl)urea is typically achieved through the reaction of 3,4-dimethoxyphenethylamine with an isocyanate source.[6][7]

Table 1: Physicochemical Properties of 1-(3,4-dimethoxyphenethyl)urea

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [8] |

| Molecular Weight | 224.26 g/mol | [8] |

| CAS Number | 25017-47-4 | [9] |

| Boiling Point | 367.6°C at 760 mmHg | [8] |

| Flash Point | 176.1°C | [8] |

| Density | 1.141 g/cm³ | [8] |

Prior to biological evaluation, it is imperative to perform analytical validation of the synthesized compound. This includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95%.

Initial Biological Assessment: Cytotoxicity Screening

The initial step in evaluating a novel compound is to determine its potential for inducing cell death.[10] This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, robust, and cost-effective colorimetric method for assessing cell viability.[11][12]

Rationale for Cell Line Selection

Given that urea derivatives have shown promise as anticancer agents, a panel of cancer cell lines is a logical starting point.[13][14][15] The inclusion of a non-cancerous cell line is crucial for assessing selectivity.

-

HeLa (Human Cervical Cancer): A commonly used and well-characterized cancer cell line.[14]

-

A549 (Human Lung Carcinoma): Relevant given the therapeutic area of Ensifentrine.[14]

-

SH-SY5Y (Human Neuroblastoma): To explore potential neuro-active or neurotoxic effects.[14]

-

HEK293 (Human Embryonic Kidney): A non-cancerous cell line to serve as a control for general cytotoxicity.[11]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 1-(3,4-dimethoxyphenethyl)urea (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Mechanistic Exploration: Enzyme Inhibition Assays

The structural relationship of 1-(3,4-dimethoxyphenethyl)urea to the precursor of a phosphodiesterase (PDE) inhibitor strongly suggests that PDE enzymes are a primary target for investigation.[4] Additionally, the known anticancer properties of some urea derivatives can be attributed to the inhibition of kinases.[7]

Phosphodiesterase (PDE) Inhibition Assay

This assay will determine if 1-(3,4-dimethoxyphenethyl)urea directly inhibits PDE3 and PDE4 activity. A common method involves measuring the conversion of cyclic AMP (cAMP) to AMP.

Experimental Workflow: PDE Inhibition Assay

Caption: Workflow for the in vitro phosphodiesterase inhibition assay.

Step-by-Step Protocol:

-

Reaction Setup: In a 96-well plate, add the PDE enzyme, the test compound at various concentrations, and a buffer solution.

-

Initiation: Start the reaction by adding a known concentration of cAMP.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction.

-

Detection: Use a commercially available kit (e.g., a fluorescence polarization or HTRF-based assay) to quantify the amount of remaining cAMP or the amount of AMP produced.

-

Analysis: Determine the percentage of inhibition at each compound concentration and calculate the IC₅₀ value.[16]

Kinase Inhibition Profiling

To explore potential anticancer mechanisms, a broad kinase inhibition screen is recommended. This can be outsourced to a specialized contract research organization (CRO) or performed in-house if the necessary platforms are available. A typical screen would test the compound at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases. Hits from this primary screen can then be followed up with dose-response studies to determine IC₅₀ values for the specific kinases.

Elucidating Cellular Effects: Signaling Pathway Analysis

Should the compound exhibit significant cytotoxicity or enzyme inhibition, the next logical step is to investigate its impact on cellular signaling pathways.[17][18]

Western Blot Analysis for PDE-Related Signaling

If 1-(3,4-dimethoxyphenethyl)urea inhibits PDE3 or PDE4, an increase in intracellular cAMP levels is expected. This would lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

Hypothesized Signaling Pathway

Caption: Hypothesized signaling cascade upon PDE inhibition.

Protocol for Western Blot:

-

Cell Treatment: Treat a relevant cell line (e.g., A549) with the compound at its IC₅₀ concentration for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phospho-CREB and total CREB.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal to determine the fold-change in phosphorylation upon treatment.

Advanced Characterization: Receptor Binding Assays

The phenethylamine scaffold present in 1-(3,4-dimethoxyphenethyl)urea is a common feature in ligands for various G protein-coupled receptors (GPCRs), including adrenergic and dopaminergic receptors. Therefore, it is prudent to screen the compound for off-target binding to a panel of common GPCRs.

Rationale and Approach

Receptor binding assays are used to measure the affinity of a ligand for a receptor.[19][20] A competitive binding assay is a common format where the test compound competes with a radiolabeled or fluorescently tagged known ligand for binding to the receptor.[21]

General Workflow: Competitive Receptor Binding Assay

Caption: General workflow for a competitive receptor binding assay.

This screening is typically performed by a CRO offering a comprehensive panel of receptor binding assays. Any significant binding affinity (typically a Kᵢ < 1 µM) would warrant further investigation to determine if the compound acts as an agonist or antagonist at that receptor.

Conclusion and Future Directions

This guide outlines a systematic and comprehensive in vitro strategy for the initial characterization of 1-(3,4-dimethoxyphenethyl)urea. By progressing from broad cytotoxicity screening to specific enzyme and receptor-based assays, and culminating in the analysis of cellular signaling pathways, researchers can build a detailed pharmacological profile of this compound. The data generated from these studies will be instrumental in determining its potential as a lead compound for further preclinical and clinical development. Positive findings in these in vitro assays would justify advancing the compound to in vivo studies to assess its efficacy, pharmacokinetics, and safety in animal models.

References

-

(3,4-Dimethoxyphenethyl)urea | lookchem. (n.d.). Retrieved February 7, 2026, from [Link]

-

1-3,4-Dimethoxy Phenethyl Urea at ₹ 500/kg | API Intermediate in Pune - IndiaMART. (n.d.). Retrieved February 7, 2026, from [Link]

- Al-Warhi, T., et al. (2023). Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2286925.

- Wang, Y., et al. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters, 3(5), 375-379.

- Ozgeris, B., & Durmaz, I. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(5), 7052-7063.

- Martin, K. H., & Caplan, S. L. (2002). Approaches To Studying Cellular Signaling: A Primer For Morphologists.

- Eglen, R. M., & Reisine, T. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.

- Verma, R. K., & Shrivastava, S. K. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(7), 2751-2788.

- Ghosh, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.

- Verma, R. K., & Shrivastava, S. K. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(7), 2751-2788.

- Techniques for Measuring Cellular Signal Transduction. (2019). In Comprehensive Biotechnology (Third Edition) (pp. 569-583).

-

Receptor Binding Assays. (n.d.). MilliporeSigma. Retrieved February 7, 2026, from [Link]

- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.

-

Signaling Pathway Analysis. (n.d.). Creative Diagnostics. Retrieved February 7, 2026, from [Link]

-

Enzyme Inhibition. (2025, September 4). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

-

About Ligand Binding Assays. (n.d.). Gifford Bioscience. Retrieved February 7, 2026, from [Link]

-

Verma, R. K., & Shrivastava, S. K. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Request PDF. Retrieved February 7, 2026, from [Link]

-

(3,4-Dimethoxyphenethyl)urea|25017-47-4. (n.d.). LookChem. Retrieved February 7, 2026, from [Link]

-

Ghosh, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. PDF. Retrieved February 7, 2026, from [Link]

- Tools and Strategies for Studying Decoding of Single Cell Dynamics. (2020). Frontiers in Cell and Developmental Biology.

-

Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved February 7, 2026, from [Link]

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2021). Molecules, 26(21), 6435.

- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). Frontiers in Chemistry, 10, 989823.

-

1-(3,4-Dimethoxyphenethyl)urea. (n.d.). Pharmaffiliates. Retrieved February 7, 2026, from [Link]

-

Tools and Strategies for Studying Cell Signaling Pathways. (2015, August 30). The Scientist. Retrieved February 7, 2026, from [Link]

-

Enzyme assay. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

- Wang, J., et al. (2012). URD12: A urea derivative with marked antitumor activities. Oncology Letters, 3(2), 433-436.

- A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell, 28(21), 2747-2750.

- The Allium cepa Assay as a Versatile Tool for Genotoxicity and Cytotoxicity: Methods, Applications, and Comparative Insight. (2023). Plants, 12(12), 2351.

- Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023). Molecules, 28(8), 3505.

- Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Medicinal Chemistry, 5(11), 479-483.

- Usharani, V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 24(12), 5577-5579.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. indiamart.com [indiamart.com]

- 5. lookchem.com [lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. lookchem.com [lookchem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ijprajournal.com [ijprajournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Oncology Letters [spandidos-publications.com]

- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Receptor-Ligand Binding Assays [labome.com]

Technical Guide: Physical and Chemical Stability of 1-(3,4-dimethoxyphenethyl)urea

[1]

CAS Number: 25017-47-4 Molecular Formula: C₁₁H₁₆N₂O₃ Molecular Weight: 224.26 g/mol Role: Key Intermediate (API Synthesis)[1]

Executive Summary & Physicochemical Profile[1][2][3][4][5]

1-(3,4-dimethoxyphenethyl)urea serves as a structural scaffold for the "veratrylamine" pharmacophore.[1] Its stability is governed by two competing functional behaviors: the hydrolytic susceptibility of the monosubstituted urea and the oxidative potential of the electron-rich 3,4-dimethoxybenzene (veratrole) ring.[1]

Core Physicochemical Data

| Property | Value | Implication for Stability |

| Physical State | Solid (Crystalline powder) | Lattice energy dictates thermal stability; polymorphism screening is mandatory.[1] |

| Boiling Point | ~367.6°C (Predicted) | High thermal processing window, but melt-degradation risk exists >170°C. |

| Flash Point | 176.1°C | Stable under standard drying conditions; risk of dust explosion in milling.[1] |

| LogP | ~2.0 | Lipophilic; low hygroscopicity expected, but moisture acts as a catalyst for surface hydrolysis.[1] |

| pKa | ~13-14 (Urea NH) | Extremely weak acid; neutral in solution.[1] Stability is pH-dependent (labile in strong acid/base).[1] |

Chemical Stability & Degradation Mechanisms[1][4]

Understanding the degradation pathways is essential for establishing shelf-life and handling limits.[1]

Hydrolytic Degradation (The Urea Linkage)

The primary instability vector is the hydrolysis of the urea linkage.[1] While ureas are generally stable at neutral pH, they degrade under extremes of pH or elevated temperature in solution.[1]

-

Mechanism: Nucleophilic attack of water on the carbonyl carbon.[1]

-

Acidic Conditions: Protonation of the carbonyl oxygen increases electrophilicity, leading to cleavage yielding 3,4-dimethoxyphenethylamine and ammonium/carbon dioxide.[1]

-

Basic Conditions: Base-catalyzed hydrolysis is slower but yields the same primary amine and carbonate.[1]

Thermal Decomposition (Isocyanate Reversion)

At temperatures approaching or exceeding the melting point, monosubstituted ureas undergo a retro-reaction (elimination).[1]

-

Pathway: Reversion to 3,4-dimethoxyphenethyl isocyanate and ammonia .[1]

-

Risk: If stored in closed vessels at high heat, the ammonia gas pressure increases, and the isocyanate can re-polymerize or react with moisture to form symmetric ureas (dimers).[1]

Oxidative Degradation

The 3,4-dimethoxy (veratrole) ring is electron-rich.[1]

-

Photo-oxidation: Exposure to UV light in the presence of oxygen can generate benzylic radicals, leading to oxidation at the benzylic carbon (alpha to the ring) or oxidative demethylation (rare under ambient conditions but possible under stress).[1]

Visualized Degradation Pathways

The following diagram maps the critical degradation nodes.

Caption: Primary degradation pathways including hydrolysis (red), thermal elimination (yellow), and secondary dimerization.[1][2][3]

Forced Degradation Protocols (Stress Testing)[1]

To validate analytical methods and define storage conditions, perform the following stress tests. These are adapted from ICH Q1A(R2) but tailored for this specific intermediate.

Protocol Overview

| Stress Type | Conditions | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 - 48 Hours | 5–20% |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 - 48 Hours | 5–20% |

| Oxidation | 3% H₂O₂ at RT | 24 Hours | 5–20% |

| Thermal (Solid) | 105°C (Open container) | 7 Days | < 5% |

| Photostability | 1.2 million lux hours | ~1 week | Monitor Appearance |

Detailed Methodology: Oxidative Stress

Rationale:[1] The dimethoxy ring is a potential site for electron transfer reactions.[1]

-

Preparation: Dissolve 10 mg of the urea in 10 mL of Acetonitrile/Water (50:50).

-

Stressing: Add 1 mL of 30% H₂O₂. Incubate at ambient temperature.[1]

-

Quenching: Quench with sodium sulfite solution before injection to prevent on-column oxidation.[1]

-

Analysis: Monitor for the appearance of quinone-like species or demethylated byproducts using LC-MS.

Analytical Methods for Stability Assessment

Standard UV-HPLC is insufficient for full characterization due to the lack of chromophores in the urea tail; however, the aromatic ring provides strong UV absorption at 230 nm and 280 nm.[1]

Recommended HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (pH control is vital to prevent peak tailing of the amine degradant).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 280 nm (specific for the dimethoxybenzene ring).[1]

-

Mass Spec: ESI+ mode. Parent ion [M+H]⁺ = 225.12 m/z.[1]

Stability-Indicating Criteria

The method must resolve the parent peak (RT ~6-8 min) from:

-

Amine Degradant: Elutes earlier (more polar).

-

Isocyanate: Elutes later (if trapped/derivatized immediately) or reacts to form the dimer (very late eluting, highly lipophilic).[1]

Handling and Storage Recommendations

Based on the physicochemical profile, the following controls are mandatory for maintaining material integrity >99.5%.

Storage Conditions

-

Temperature: Store at controlled room temperature (15–25°C). Avoid bulk storage >40°C to prevent ammonia off-gassing.[1]

-

Atmosphere: Store under inert gas (Nitrogen/Argon) if the material is micronized, to prevent surface oxidation and moisture uptake.[1]

-

Container: HDPE drums with double LDPE liners.[1] Desiccant packs are recommended to prevent hydrolysis.[1]

Safety & Toxicology (HSE)

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 95288, 1-(3,4-Dimethoxyphenethyl)urea. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: Urea Derivatives and Stability Profiles. Retrieved from [Link][1]

-

Simsek, R., et al. (2021).[1][4][5] Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and Investigation of Biological Properties. Biointerface Research in Applied Chemistry. Retrieved from [Link]

Sources

- 1. 1-Butyl-3-(3,4-dimethoxyphenethyl)urea | C15H24N2O3 | CID 308067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Urea and urea nitrate decomposition pathways: a quantum chemistry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to 1-(3,4-dimethoxyphenethyl)urea for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-dimethoxyphenethyl)urea (CAS No. 25017-47-4), a key chemical intermediate in the synthesis of the novel dual phosphodiesterase 3 and 4 (PDE3/PDE4) inhibitor, Ensifentrine. This document is intended for researchers, medicinal chemists, and drug development professionals. It details the physicochemical properties, synthesis, purification, and analytical characterization of 1-(3,4-dimethoxyphenethyl)urea. Furthermore, this guide outlines detailed, field-proven protocols for its use in a research setting, including its potential, though currently unexplored, biological activities. The guide also provides a framework for in vitro and in vivo experimental designs to investigate its pharmacological profile, particularly in the context of Chronic Obstructive Pulmonary Disease (COPD) research. All methodologies are presented to ensure scientific integrity, reproducibility, and to empower researchers to confidently utilize this compound in their studies.

Introduction and Scientific Rationale

1-(3,4-dimethoxyphenethyl)urea has emerged as a significant research chemical due to its pivotal role as a precursor in the synthesis of Ensifentrine, a promising therapeutic agent for COPD.[1] Ensifentrine's dual inhibition of PDE3 and PDE4 offers both bronchodilatory and anti-inflammatory effects, addressing key pathologies of COPD.[2][3] As an intermediate, 1-(3,4-dimethoxyphenethyl)urea provides a unique scaffold for further chemical elaboration and may itself possess uncharacterized biological properties.[4] A thorough understanding of its synthesis, characterization, and potential biological context is therefore essential for researchers working on novel PDE inhibitors and related therapeutic areas. This guide aims to provide that foundational knowledge, enabling its effective use in a laboratory setting.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 1-(3,4-dimethoxyphenethyl)urea is fundamental for its handling, formulation, and interpretation of experimental results.

| Property | Value | Source(s) |

| CAS Number | 25017-47-4 | [5][6] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [5][6] |

| Molecular Weight | 224.26 g/mol | [5][6] |

| Appearance | White to off-white powder | [1] |

| Boiling Point | 367.6°C at 760 mmHg | [5] |

| Density | 1.141 g/cm³ | [5] |

| Flash Point | 176.1°C | [5] |

| LogP | 2.00580 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Acute Toxicity (Oral, Mouse) | LD50 > 3 g/kg | [7] |

Synthesis and Purification

The synthesis of 1-(3,4-dimethoxyphenethyl)urea is a straightforward process involving the reaction of 3,4-dimethoxyphenethylamine with a suitable urea-forming reagent. The following protocol is based on established methods for urea synthesis and is designed for high yield and purity.

Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of 1-(3,4-dimethoxyphenethyl)urea.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (55.2 mmol) of 3,4-dimethoxyphenethylamine in 100 mL of deionized water.

-

Acidification: Slowly add 5.5 mL of concentrated hydrochloric acid (approximately 12 M) to the stirring solution.

-

Urea Formation: In a separate beaker, dissolve 5.4 g (66.2 mmol) of potassium cyanate in 30 mL of deionized water. Add this solution dropwise to the reaction mixture over 30 minutes.

-